What is 6R,7S-Epoxy-octadecanoic acid?
What is 6R,7S-Epoxy-octadecanoic acid?
An In-Depth Technical Guide to 6R,7S-Epoxy-octadecanoic acid
Abstract
6R,7S-Epoxy-octadecanoic acid, also known as cis-6,7-Epoxystearic acid, is an oxidized lipid molecule belonging to the expansive class of octadecanoids.[1][2] These molecules, derived from 18-carbon fatty acids, are emerging as significant signaling entities in mammalian physiology, a role that has been well-established in plants through the jasmonate pathway.[3][4] As products of both enzymatic and non-enzymatic oxidation, epoxy fatty acids (EpFAs) such as 6R,7S-Epoxy-octadecanoic acid are of increasing interest to researchers in drug development for their potential roles in inflammation, cellular regulation, and as biomarkers for various physiological states. This guide provides a technical overview of its chemical properties, synthesis, biological context, and the analytical methodologies required for its study.
Physicochemical Properties and Identification
Accurate identification and characterization are foundational to the study of any bioactive molecule. 6R,7S-Epoxy-octadecanoic acid is a saturated fatty acid featuring a chemically reactive epoxide ring. Its specific stereochemistry (6R,7S) dictates its interaction with enzymes and receptors.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₄O₃ | [1][2][5] |
| Molecular Weight | 298.46 g/mol | [2][5] |
| CAS Number | 13980-05-7 | [1][2][5] |
| IUPAC Name | 5-[(2R,3S)-3-undecyloxiran-2-yl]pentanoic acid | [1] |
| Synonyms | cis-6,7-Epoxystearic acid, (6R,7S)-6,7-Epoxyoctadecanoic acid | [1][2] |
| Physical State | Solid | [2][5] |
| InChI Key | PVMIAUUBHIBDJY-LQKAMQBPNA-N | [2][5] |
Biosynthesis and Chemical Synthesis
Endogenous Formation: The Octadecanoid Pathway
Octadecanoids are a class of lipids derived from the oxygenation of 18-carbon fatty acids.[4] This process can occur through several routes:
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Enzymatic Oxidation: In mammals, enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases catalyze the formation of a wide array of oxidized fatty acids.[3][4] CYP epoxygenases, in particular, are responsible for converting polyunsaturated fatty acids into various epoxy fatty acids (EpFAs).[6] While the specific enzymes responsible for generating 6R,7S-Epoxy-octadecanoic acid from stearic acid are less characterized than those for unsaturated fats, CYP-mediated oxidation remains a primary putative pathway.
-
Non-Enzymatic Oxidation: Reactive oxygen species (ROS) can lead to the non-enzymatic peroxidation and epoxidation of fatty acids, especially under conditions of oxidative stress.[7] This can result in a mixture of various isomers.
The diagram below illustrates the general pathways for the formation of octadecanoids.
Caption: General pathways of octadecanoid biosynthesis.
Chemical Synthesis Approach
The controlled chemical synthesis of specific stereoisomers of epoxy fatty acids is crucial for biological testing and use as analytical standards. While a direct protocol for 6R,7S-Epoxy-octadecanoic acid is not commonly cited, a general approach can be adapted from the synthesis of related epoxyketo-octadecenoic acids (EKODEs), which often involves Wittig-type reactions and stereoselective epoxidation.[8][9] A plausible route would start from a precursor with the correct stereochemistry or involve chiral resolution steps. The epoxidation of the corresponding cis-alkene (cis-6-octadecenoic acid) using a peroxy acid like m-CPBA is a common method for creating epoxides.
Biological Role and Putative Mechanism of Action
While research into 6R,7S-Epoxy-octadecanoic acid is still nascent, the biological activities of the broader EpFA class provide a strong framework for its potential roles.
Signaling and Regulation
EpFAs derived from other polyunsaturated fatty acids are potent signaling molecules with anti-inflammatory, analgesic, and antihypertensive properties.[6] They often exert their effects through receptor-mediated pathways or by modulating ion channels. A key regulatory checkpoint for EpFA signaling is the enzyme soluble epoxide hydrolase (sEH), which converts the relatively stable epoxide to a less active vicinal diol (dihydroxy-octadecanoic acid).[6] Inhibition of sEH is a major therapeutic strategy to enhance the endogenous levels and beneficial effects of EpFAs.[10]
Potential as a Biomarker
The presence of specific epoxy fatty acids can be indicative of certain physiological or pathological states. For instance, cis-9,10-epoxy octadecanoic acid has been identified as a rare fatty acid present in the pathogen Pneumocystis carinii, suggesting it could serve as a unique biomarker for infection.[11] Similarly, levels of other oxidized lipids have been correlated with obesity and oxidative stress.[7]
Genotoxicity Considerations
From a drug development perspective, it is critical to note that epoxides as a chemical class are considered structural alerts for genotoxicity.[12] Their high reactivity allows them to form adducts with DNA, which can be mutagenic. Therefore, any therapeutic application involving epoxy fatty acids must be accompanied by rigorous safety and toxicological evaluation.
The following diagram illustrates the central role of soluble epoxide hydrolase (sEH) in the metabolism and deactivation of epoxy fatty acids.
Caption: Metabolic pathway of epoxy fatty acids via sEH.
Methodologies for Research and Analysis
The quantification of epoxy fatty acids from complex biological or food matrices requires a robust and sensitive analytical workflow. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.[13][14]
Analytical Workflow Overview
The process involves lipid extraction, conversion to more volatile methyl esters, separation of oxidized lipids from non-oxidized lipids, and finally, instrumental analysis.
Caption: Analytical workflow for epoxy fatty acid analysis.
Detailed Experimental Protocol: Quantification by GC-MS
This protocol describes a general method for the simultaneous determination of epoxy and hydroxy fatty acids from an oil or lipid extract.[13][14]
1. Sample Preparation & Transesterification: a. Weigh approximately 50-100 mg of the lipid extract into a glass tube. b. Add an internal standard (e.g., methyl heneicosanoate, C21:0) for accurate quantification. c. Add 2 mL of 0.5 M sodium methoxide in methanol. Seal the tube and heat at 50°C for 15 minutes with occasional vortexing to convert triacylglycerols and other lipids to fatty acid methyl esters (FAMEs). d. Cool the tube, then add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex thoroughly and centrifuge to separate the layers. e. Carefully transfer the upper hexane layer containing the FAMEs to a new tube. Repeat the hexane extraction and combine the extracts. f. Evaporate the hexane under a gentle stream of nitrogen.
2. Solid-Phase Extraction (SPE) for Fractionation: a. Condition a silica SPE cartridge (e.g., 500 mg) by washing with 5 mL of hexane. b. Redissolve the dried FAME residue from step 1f in a minimal amount of hexane (~200 µL). c. Load the sample onto the conditioned SPE cartridge. d. Elute the non-polar FAMEs (unoxidized) with 10 mL of a hexane:diethyl ether mixture (e.g., 95:5 v/v). This fraction can be discarded or used for total fatty acid profiling. e. Elute the more polar epoxy and hydroxy FAMEs with 10 mL of diethyl ether. f. Collect this polar fraction and evaporate the solvent under nitrogen.
3. GC-MS Analysis: a. Reconstitute the dried polar fraction in a known volume of a suitable solvent (e.g., 100 µL of isooctane). b. Inject 1 µL of the sample into the GC-MS system. c. GC Conditions (Example):
- Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film).[13]
- Carrier Gas: Helium at a constant flow of ~1.2 mL/min.[13]
- Injector: Splitless mode at 250°C.
- Oven Program: Start at 50°C, hold for 2 min, ramp to 165°C at 15°C/min, hold for 15 min, then ramp to 230°C at 10°C/min and hold for 10 min.[13] d. MS Conditions (Example):
- Ionization: Electron Ionization (EI) at 70 eV.
- Mode: Full scan mode (e.g., m/z 60-600) for identification. For higher sensitivity and quantification, Selected Ion Monitoring (SIM) can be used based on the characteristic fragment ions of the target analyte.
4. Data Analysis: a. Identify the 6R,7S-Epoxy-octadecanoic acid methyl ester peak based on its retention time and mass spectrum compared to an authentic standard. b. Quantify the compound by integrating its peak area relative to the internal standard's peak area, applying a response factor determined from a calibration curve.
Applications and Future Directions
The study of 6R,7S-Epoxy-octadecanoic acid and other octadecanoids is a field with considerable potential.
-
Drug Development: Given the potent biological activities of related EpFAs, this molecule could be investigated for therapeutic effects. Understanding its interaction with sEH and other targets is a key first step.
-
Clinical Biomarkers: As analytical techniques become more sensitive, profiling epoxy fatty acids in patient samples may provide valuable diagnostic or prognostic information for diseases involving oxidative stress and inflammation.
-
Food Science: Epoxy fatty acids are formed during the oxidation of edible oils.[13] Monitoring their levels can be important for assessing food quality, shelf-life, and potential safety concerns.
Further research is required to fully elucidate the specific biological functions, signaling pathways, and therapeutic potential of 6R,7S-Epoxy-octadecanoic acid, distinguishing its unique properties from other EpFA isomers.
References
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Totani, Y., et al. (2007). Synthesis of Six Epoxyketooctadecenoic Acid (EKODE) Isomers, Their Generation from Nonenzymatic Oxidation of Linoleic Acid, and Their Reactivity with Imidazole Nucleophiles. The Journal of Organic Chemistry, 72(25), 9471–9480. Available from: [Link]
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Kaneshiro, E. S., et al. (1994). Characterizations of Neutral Lipid Fatty Acids and cis-9,10-Epoxy Octadecanoic Acid in Pneumocystis carinii carinii. Infection and Immunity, 62(10), 4105–4112. Available from: [Link]
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Gampala, V. V., et al. (2021). Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduce Endoplasmic Reticulum Stress and Inflammatory Pain. ACS Omega, 6(10), 7165–7174. Available from: [Link]
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